REACTION_SMILES
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[CH2:16]([CH2:17][CH3:18])[Br:19].[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[CH:3]1([OH:15])[CH2:4][CH2:5][CH:6]([CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[CH2:7][CH2:8]1.[H-:1].[Na+:2].[OH2:20]>>[CH:3]1([OH:15])[CH2:4][CH2:5][CH:6]([CH:9]2[CH2:10][CH2:11][CH:12]([CH2:16][CH2:17][CH3:18])[CH2:13][CH2:14]2)[CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCC(C2CCCCC2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCC1CCC(C2CCC(O)CC2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |